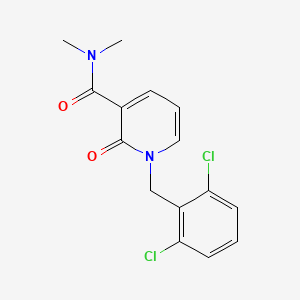

1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It would include the reactants, conditions, catalysts, and the yield of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability .Scientific Research Applications

Spectroscopic Applications

Spectroscopic Investigation of Dihydronicotinamides : Fischer, Fleckenstein, and Hönes (1988) synthesized model compounds including N,N-dimethyl-1(N)-(2,6-dichlorobenzyl)-1,4-dihydronicotinamide to study natural coenzymes' conformation, absorption, and fluorescence using 1H NMR, UV/VIS absorption, and fluorescence spectroscopy. Their research provides insights into the effective conjugation and conformational preferences in solution, contributing to our understanding of coenzyme behavior in biological systems (Fischer, Fleckenstein, & Hönes, 1988).

Polymer Science

New Polyamides with Aromatic Diamines : Faghihi and Mozaffari (2008) developed novel polyamides through polycondensation of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines, exploring materials science applications. These polyamides exhibit significant thermal stability and solubility, indicating potential for high-performance polymers in industrial applications (Faghihi & Mozaffari, 2008).

Heterocyclic Chemistry

Heterocyclic Synthesis Using Enaminonitriles : Fadda et al. (2012) utilized enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of these compounds in generating diverse heterocyclic frameworks. This research underscores the role of similar compounds in expanding the toolkit for heterocyclic synthesis, which is crucial for developing new pharmaceuticals and materials (Fadda et al., 2012).

Antimicrobial Activity

Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides : Moraski et al. (2011) synthesized a set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, demonstrating potent activity against multi- and extensive drug-resistant tuberculosis strains. This study highlights the potential of these compounds in addressing critical needs in antimicrobial resistance (Moraski et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-N,N-dimethyl-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O2/c1-18(2)14(20)10-5-4-8-19(15(10)21)9-11-12(16)6-3-7-13(11)17/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCDILXOQPPUFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dichlorobenzyl)-N,N-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2979832.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((2,5-dimethylfuran-3-yl)methyl)methanesulfonamide](/img/structure/B2979833.png)

![Ethyl N-[(6-chloro-5-fluoropyridin-3-yl)sulfonylamino]carbamate](/img/structure/B2979837.png)

![2-[4-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B2979840.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2979841.png)

![3-((1-(4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2979843.png)

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979845.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-3-carboxamide](/img/structure/B2979847.png)

![6-(4-Fluorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2979848.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2979849.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2979853.png)